Chloromethyl isopropyl carbonate

描述

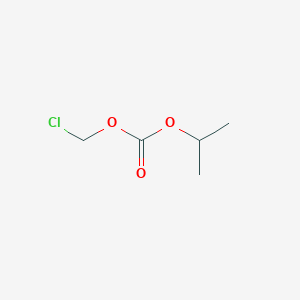

Structure

2D Structure

3D Structure

属性

IUPAC Name |

chloromethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-4(2)9-5(7)8-3-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNXXBAHWPABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564020 | |

| Record name | Chloromethyl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35180-01-9 | |

| Record name | Chloromethyl 1-methylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35180-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl isopropyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035180019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | not known | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, chloromethyl 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL ISOPROPYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S8MF45ZHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Chloromethyl Isopropyl Carbonate

The synthesis of chloromethyl isopropyl carbonate has been approached through various chemical routes, aiming for high yield, purity, and industrial scalability. Research has led to the development of several patented methods that optimize reaction conditions and raw material utilization.

One prominent method involves the esterification of chloromethyl chloroformate with isopropanol (B130326). google.com This process is often catalyzed and can be controlled to produce high-purity CMIC. A detailed patent describes a process where chloromethyl chloroformate is reacted with isopropanol in the presence of dimethylformamide. google.com The reaction temperature is controlled between 40-60°C, and the resulting hydrogen chloride is removed. The crude product is then purified by vacuum decompression rectifying to achieve purities as high as 99.7%. google.com

Another innovative approach begins with dimethyl carbonate. google.comchemicalbook.com This method involves a two-step process:

Photo-chlorination : Dimethyl carbonate is reacted with chlorine gas under UV light (e.g., 265nm or 385nm wavelength) in the presence of a photoinitiator, such as benzoyl peroxide or azobisisobutyronitrile, at a controlled temperature of 0-5°C. This step produces dimethyl monochlorocarbonate. google.com

Transesterification : The resulting dimethyl monochlorocarbonate is then reacted with isopropanol in a distillation tower at 70-100°C. Methanol is continuously removed via distillation to drive the reaction to completion. The final product, this compound, is obtained by vacuum distillation with reported yields around 87%. google.com

These methods represent significant advancements in producing CMIC, focusing on efficiency, cost-effectiveness, and suitability for large-scale industrial production. google.com

Table 1: Comparison of Selected Synthetic Routes for this compound

| Method/Route | Starting Materials | Key Reagents/Catalysts | Key Reaction Conditions | Reported Yield / Purity | Reference |

|---|---|---|---|---|---|

| Esterification | Chloromethyl chloroformate, Isopropanol | Dimethylformamide (DMF) | Reaction at 40-60°C; followed by vacuum rectification at <130°C. | Purity: 99.3% - 99.7% | google.com |

| Photo-chlorination & Transesterification | Dimethyl carbonate, Chlorine, Isopropanol | Photoinitiator (e.g., Benzoyl Peroxide), Catalyst for second step | Step 1: 0-5°C with UV light. Step 2: 70-100°C with distillation. | Yield: ~87% | google.com |

Analytical Methodologies for Purity Assessment in Research Batches

Ensuring the purity of chloromethyl isopropyl carbonate is critical for its use in further chemical syntheses. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality assessment.

Gas Chromatography (GC) is the primary analytical method for determining the purity of CMIC. tcichemicals.comavantorsciences.com Commercial suppliers typically specify a purity of greater than 98.0% or 99.0% as determined by GC. tcichemicals.comscbt.comnbinno.com For more rigorous analysis, such as identifying residual solvents and other impurities, Headspace-Gas Chromatography (HS-GC) is utilized. A validated HS-GC method for detecting CMIC and residual solvents in Tenofovir (B777) Disoproxil Orotate has been detailed, showcasing the technique's sensitivity and specificity. ijpronline.com This method uses a DB-624 capillary column with a flame ionization detector (FID). ijpronline.com The conditions are optimized to separate CMIC from various volatile impurities and solvents. ijpronline.com

Spectroscopic Methods are also used for structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR is used to confirm the molecular structure. A typical spectrum for this compound in CDCl3 shows characteristic signals, such as a singlet for the chloromethyl protons (CH2Cl) at approximately δ 5.69-5.78 ppm, a multiplet for the isopropyl methine proton (CH) around δ 4.92 ppm, and a doublet for the isopropyl methyl protons (CH3) near δ 1.31 ppm. google.com

Infrared (IR) Spectroscopy : IR analysis helps to identify the functional groups present in the molecule. The spectrum of CMIC shows strong absorption bands corresponding to the carbonate group (C=O) and C-O bonds. google.com

The United States Pharmacopeia (USP) also provides a reference standard for this compound, intended for use in quality tests and assays to ensure it meets compendial specifications. sigmaaldrich.com

Table 2: Summary of Analytical Techniques for Purity and a Characterization of this compound

| Technique | Purpose | Key Parameters / Observations | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment & Quantification | Typically uses a Flame Ionization Detector (FID). The primary method for assaying purity, often required to be >98.0%. | tcichemicals.comavantorsciences.com |

| Headspace GC (HS-GC) | Analysis of Residual Solvents and Trace Impurities | Stationary Phase: DB-624 column (30 m x 0.32 mm x 1.8 µm). Carrier Gas: Nitrogen. Detector: FID. Retention time for CMIC reported at 29.33 min under specific conditions. | ijpronline.com |

| 1H NMR Spectroscopy | Structural Confirmation | Signals observed at δ 5.69 (s, 2H, -OCH2Cl), 4.92 (m, 1H, -CH(CH3)2), 1.31 (d, 6H, -CH(CH3)2). | google.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups like the carbonate (C=O). | google.com |

Reactivity and Mechanistic Investigations of Chloromethyl Isopropyl Carbonate

Hydrolytic Stability and Degradation Kinetics

The stability of chloromethyl isopropyl carbonate in aqueous environments is a critical factor for its storage and reaction conditions. Like other carbonate esters, its persistence is highly dependent on the pH and the solvent system employed. scbt.comzacharyhhouston.com

The hydrolysis of carbonate esters typically proceeds through three distinct, pH-dependent pathways: specific acid-catalyzed, neutral (water-mediated), and specific base-catalyzed hydrolysis. researchgate.net While specific kinetic data for this compound is not extensively published, its behavior can be inferred from studies on analogous carbonate structures. zacharyhhouston.comresearchgate.net Under acidic or basic conditions, hydrolysis can lead to the formation of isopropyl alcohol and chloromethyl carbonate.

Acid-Catalyzed Hydrolysis (pH < 4): At low pH, the carbonyl oxygen of the carbonate is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by water, leading to the cleavage of the ester bond.

Neutral Hydrolysis (pH 4-8): In the neutral pH range, the degradation is primarily driven by the direct attack of water molecules on the carbonyl carbon. This pathway is generally much slower compared to the acid- or base-catalyzed routes. researchgate.net

Base-Catalyzed Hydrolysis (pH > 8): Under alkaline conditions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This is typically the most rapid degradation pathway for carbonate esters, leading to the formation of an unstable intermediate that quickly decomposes. researchgate.net

The rate of hydrolysis demonstrates a characteristic U-shaped profile when plotted against pH, with the minimum rate observed in the near-neutral pH region.

Table 1: Expected pH-Dependence of this compound Hydrolysis

| pH Range | Dominant Mechanism | Key Reactant | Relative Rate |

| < 4 | Specific Acid Catalysis | H₃O⁺ | Moderate to High |

| 4 - 8 | Neutral Hydrolysis | H₂O | Low |

| > 8 | Specific Base Catalysis | OH⁻ | High to Very High |

The composition of the solvent system significantly impacts hydrolysis rates and can even alter the reaction mechanism. researchgate.netnih.gov The polarity, proticity, and solvating capacity of the solvent influence the stability of both the reactants and the transition state. researchgate.net

For related compounds like isopropyl chloroformate, the hydrolysis mechanism is observed to be dissociative in polar solvents. researchgate.net The addition of organic co-solvents to an aqueous solution alters the dielectric constant and viscosity of the medium, which in turn affects the solubility and reactivity of the substrate. researchgate.net It is expected that polar protic solvents (e.g., water, methanol) would facilitate hydrolysis by stabilizing the charged transition states involved in both associative and dissociative pathways. In contrast, polar aprotic solvents (e.g., DMSO, DMF) can also influence rates, often accelerating S_N2-type reactions by solvating the cation while leaving the nucleophile relatively free and more reactive. nih.govyoutube.com

Table 2: Predicted Influence of Solvent Type on Hydrolysis Rate

| Solvent Type | Examples | Expected Effect on Hydrolysis Rate | Rationale |

| Polar Protic | Water, Methanol | Facilitates hydrolysis | Stabilizes charged intermediates and transition states through hydrogen bonding. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Can accelerate hydrolysis | Solvates cations effectively, increasing the reactivity of anionic nucleophiles (e.g., OH⁻). |

| Non-Polar | Hexane, Toluene | Significantly slows hydrolysis | Poor solvation of charged species and transition states; low water miscibility reduces reactant contact. |

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution, where the chloride ion acts as a leaving group. The substrate has a primary carbon attached to the leaving group, which strongly favors the bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.com

This compound readily reacts with various heteroatom nucleophiles (containing oxygen, sulfur, etc.) via an S_N2 pathway. This reaction involves a concerted mechanism where the nucleophile performs a "backside attack" on the carbon atom bearing the chlorine. youtube.commasterorganicchemistry.com This attack occurs at an angle of 180° relative to the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the central carbon atom. youtube.com

Stronger nucleophiles generally favor the S_N2 reaction. numberanalytics.com The reaction is a versatile method for attaching the isopropoxycarbonyloxymethyl moiety to substrates like phenols or thiols.

Table 3: Examples of S_N2 Reactions with Heteroatom Nucleophiles

| Nucleophile (Nu⁻) | Substrate | Product |

| Alkoxide (RO⁻) | R-OH | Isopropoxycarbonyloxymethyl ether (RO-CH₂-O-CO-O-iPr) |

| Thiolate (RS⁻) | R-SH | Isopropoxycarbonyloxymethyl thioether (RS-CH₂-O-CO-O-iPr) |

| Carboxylate (RCOO⁻) | R-COOH | Isopropoxycarbonyloxymethyl ester (RCOO-CH₂-O-CO-O-iPr) |

Amines, acting as nitrogen-based nucleophiles, readily react with this compound. chemguide.co.uk Because amines are also bases, the reaction can be complex. The initial S_N2 reaction between a primary amine and this compound yields the salt of a secondary amine. chemguide.co.uk If excess amine is present, it can act as a base to deprotonate the newly formed salt, liberating the free secondary amine. chemguide.co.uk

This newly formed secondary amine is also nucleophilic and can react further with another molecule of this compound. This process can continue, leading to the formation of tertiary amines and ultimately quaternary ammonium (B1175870) salts, where the nitrogen atom is bonded to four carbon groups. chemguide.co.uk This results in a mixture of products unless the reaction conditions are carefully controlled.

Table 4: Stepwise Reaction of a Primary Amine with this compound

| Step | Reactants | Product | Product Type |

| 1 | R-NH₂ + Cl-CH₂-O-CO-O-iPr | [R-NH₂(CH₂-O-CO-O-iPr)]⁺Cl⁻ | Secondary Amine Salt |

| 2 | [R-NH₂(CH₂-O-CO-O-iPr)]⁺Cl⁻ + R-NH₂ | R-NH(CH₂-O-CO-O-iPr) + [R-NH₃]⁺Cl⁻ | Secondary Amine |

| 3 | R-NH(CH₂-O-CO-O-iPr) + Cl-CH₂-O-CO-O-iPr | [R-N(H)(CH₂-O-CO-O-iPr)₂]⁺Cl⁻ | Tertiary Amine Salt |

| 4 | [R-N(H)(CH₂-O-CO-O-iPr)₂]⁺Cl⁻ + R-NH₂ | R-N(CH₂-O-CO-O-iPr)₂ + [R-NH₃]⁺Cl⁻ | Tertiary Amine |

| 5 | R-N(CH₂-O-CO-O-iPr)₂ + Cl-CH₂-O-CO-O-iPr | [R-N(CH₂-O-CO-O-iPr)₃]⁺Cl⁻ | Quaternary Ammonium Salt |

Formation of Reactive Intermediates and Side Products

The primary reactive intermediate in the S_N2 reactions of this compound is the high-energy trigonal bipyramidal transition state . youtube.com This is not a stable, isolable intermediate but rather a fleeting arrangement of atoms at the peak of the reaction energy profile.

Under certain conditions, side products can form. During hydrolysis, the chloromethyl carbonate formed initially could be considered an intermediate that further degrades. In the synthesis of this compound itself, by-products can be generated if reaction conditions are not optimized. google.com For instance, in reactions involving strong bases, a competing E2 (elimination) reaction could theoretically occur, although this is generally disfavored for primary halides like this compound compared to the S_N2 pathway. nih.gov In the reaction with amines, the various salts formed (secondary, tertiary) can be considered intermediates in the progression toward the final quaternary ammonium salt. chemguide.co.uk

Table 5: Potential Intermediates, Transition States, and Side Products

| Process | Species | Type | Description |

| Nucleophilic Substitution (S_N2) | [Nu---CH₂(O-CO-O-iPr)---Cl]⁻ | Transition State | A high-energy, trigonal bipyramidal arrangement during substitution. |

| Hydrolysis | Chloromethyl carbonate | Intermediate | An initial product of hydrolysis which may subsequently degrade. |

| Reaction with Amines | Secondary/Tertiary Amine Salts | Intermediate | Isolable salts formed during the stepwise alkylation of an amine. |

| Synthesis/Side Reaction | Dithis compound | Side Product | Can be formed as an impurity during synthesis. scbt.com |

Carbonate Rearrangement and Decarboxylation Mechanisms of this compound

This compound (CMIC) is a key reagent, notably utilized in the synthesis of antiviral prodrugs like Tenofovir (B777) Disoproxil Fumarate (B1241708). nbinno.com While extensive literature covers its synthetic applications, detailed mechanistic studies specifically investigating the rearrangement and decarboxylation pathways of CMIC are not extensively documented. However, based on the fundamental principles of organic chemistry and the known reactivity of related compounds, plausible mechanisms for its decomposition can be proposed. The reactivity is centered around the carbonate functional group and the presence of a chloromethyl moiety.

Under thermal stress, this compound is expected to undergo decomposition. Hazardous decomposition products are known to include hydrogen chloride (HCl) and carbon oxides (CO, CO₂). scbt.com This suggests that pathways involving both decarboxylation and dehydrochlorination are operative.

One potential thermal decomposition mechanism involves the intramolecular elimination of HCl to form an unstable intermediate, which could then undergo further reactions. A more direct pathway, however, is likely decarboxylation, driven by the thermodynamic stability of the products, particularly the release of gaseous carbon dioxide.

The decarboxylation of carbonate esters is not as facile as that of β-keto acids, which benefit from a cyclic six-membered transition state. masterorganicchemistry.comyoutube.com However, the presence of the electron-withdrawing chlorine atom can influence the reactivity of the molecule.

A plausible decarboxylation mechanism for this compound could proceed through a concerted or a stepwise pathway. In a concerted mechanism, the molecule would undergo a rearrangement with simultaneous cleavage of the C-O and C-Cl bonds, leading to the formation of isopropyl chloride, carbon dioxide, and formaldehyde.

Alternatively, a stepwise mechanism could be initiated by the cleavage of the C-O bond to form an ion pair, consisting of an isopropoxycarbonyl cation and a chloromethoxide anion. However, a more likely stepwise pathway involves the initial cleavage of the C-Cl bond to form a carbocation, which could then trigger subsequent rearrangement and decarboxylation.

Carbocation rearrangements, such as hydride or alkyl shifts, are common in organic reactions and occur to form a more stable carbocation. masterorganicchemistry.comvedantu.comlibretexts.org While there are no specific studies detailing such rearrangements for this compound, its structure does not readily lend itself to classic carbocation rearrangements that would lead to a significant increase in stability without initial decomposition.

Hydrolysis of this compound under acidic or basic conditions represents another important aspect of its reactivity. This reaction typically involves nucleophilic attack at the carbonyl carbon, leading to the formation of isopropyl alcohol and chloromethyl carbonate. While this is a degradation pathway, it does not involve rearrangement or decarboxylation in the primary step.

It is important to note that the specific conditions, such as temperature, pressure, and the presence of catalysts or impurities, would significantly influence the predominant mechanistic pathway for the decomposition of this compound. The lack of detailed research findings on this specific topic highlights an area for further investigation to fully elucidate the complex reactivity of this important chemical intermediate.

Due to the limited availability of specific experimental data on the rearrangement and decarboxylation of this compound in the reviewed literature, a data table with detailed research findings cannot be provided at this time.

Strategic Role of Chloromethyl Isopropyl Carbonate in Complex Organic Synthesis

General Utility as a Chloromethylating and Isopropyloxycarbonylating Reagent

The primary role of chloromethyl isopropyl carbonate in organic synthesis is to introduce an isopropyloxycarbonylmethyl group onto a substrate molecule. This transformation is effectively a specialized O-alkylation reaction where the reagent delivers the —CH₂—O—C(O)—O—CH(CH₃)₂ moiety. The reaction proceeds via nucleophilic substitution at the chloromethyl carbon. The chlorine atom serves as a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to attack by nucleophiles such as carboxylates, phosphonates, or alcohols.

Upon reaction, the chloromethyl group is covalently attached to the nucleophile, thereby simultaneously incorporating the isopropyl carbonate portion of the molecule. This dual functionality makes CMIC a highly efficient reagent for prodrug synthesis. The resulting isopropyloxycarbonylmethyl esters are often more lipophilic than the parent drug, which can significantly improve absorption and metabolic stability. chemicalbook.com Once absorbed, these ester linkages are designed to be cleaved by endogenous enzymes, releasing the active parent drug at the site of action. chemicalbook.com

Application in the Construction of Pharmaceutical Intermediates

The strategic application of this compound is most prominent in the synthesis of antiviral medications, where it facilitates the creation of orally bioavailable prodrugs.

Synthesis of Acyclic Nucleoside Phosphonate (B1237965) Precursors

Acyclic nucleoside phosphonates are a potent class of antiviral agents that act as nucleotide reverse transcriptase inhibitors. chemicalbook.comnih.gov However, their therapeutic application is often hampered by poor oral bioavailability due to the negatively charged phosphonate group at physiological pH. To overcome this, a common prodrug strategy involves masking the phosphonate group with two lipophilic, enzyme-labile groups. nih.gov

This compound is the key reagent used to create bis(isopropyloxycarbonyloxymethyl) esters, commonly known as bis(POC) prodrugs. nih.gov The most notable example is the synthesis of Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), a cornerstone medication for the treatment of HIV and Hepatitis B. chemicalbook.comgoogle.compyyili.comresearchgate.net In this synthesis, the phosphonic acid of Tenofovir (also known as PMPA) is esterified by reacting it with this compound. nih.govresearchgate.netresearchgate.netnih.gov This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a suitable organic solvent like N-methyl-2-pyrrolidone (NMP). researchgate.netnih.gov The base deprotonates the phosphonic acid, and the resulting phosphonate anion then acts as a nucleophile, displacing the chloride on two equivalents of CMIC to form the bis(POC) ester, Tenofovir Disoproxil. nih.govresearchgate.net

| Reactant | Reagent | Product | Purpose |

| Tenofovir (PMPA) | This compound (CMIC) | Tenofovir Disoproxil | Masking the phosphonic acid to increase lipophilicity and oral bioavailability. nih.govnih.gov |

This approach has also been applied to other nucleoside analogues. For instance, cyclic monophosphate prodrugs of 2'-C-methyl ribonucleosides, which show anti-HCV activity, have been synthesized by coupling the cyclic monophosphate with this compound. acs.org

Derivatization of Cephalosporin (B10832234) Antibiotic Structures

While direct derivatization of the main cephalosporin nucleus with this compound is not a primary application, the reagent and its close analogues are involved in modifying related structures to enhance their therapeutic profiles. In the synthesis of the oral third-generation cephalosporin, Cefpodoxime (B17579) proxetil, a structurally similar reagent, 1-chloroethyl isopropyl carbonate, is used to create the prodrug ester. researchgate.netchemicalbook.com

Interestingly, a known impurity in the production of Cefpodoxime proxetil, named desmethyl cefpodoxime proxetil, has been identified. researchgate.net Its synthesis for use as a reference standard involves the reaction of 1-chloromethyl isopropyl carbonate with sodium iodide to form 1-iodomethyl isopropyl carbonate, which then esterifies a cefpodoxime intermediate. researchgate.netresearchgate.net

Furthermore, this compound has been utilized in the synthesis of novel β-lactamase inhibitors. acs.orgnih.gov These inhibitors are crucial for protecting β-lactam antibiotics like cephalosporins from degradation by bacterial resistance enzymes. In one reported synthesis, this compound was used to prepare an orally bioavailable cyclic boronate-based β-lactamase inhibitor, demonstrating its utility in creating adjunctive therapies that restore the efficacy of cephalosporins against resistant bacteria. nih.govgoogle.com

Elaboration of Other Antiviral Agents Beyond Nucleoside Analogs

The utility of this compound extends to other classes of antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). These agents are a key component of combination antiretroviral therapy for HIV but can suffer from suboptimal physicochemical properties.

To address these limitations, a carbonate prodrug of the NNRTI drug candidate RDEA427 was developed. The synthesis involved treating RDEA427 with this compound in the presence of sodium hydride. nih.gov This modification aimed to improve the compound's properties for clinical development. Similarly, carbonate and phosphate (B84403) prodrugs of Doravirine (DOR), another NNRTI, were prepared using reagents including this compound to enhance its therapeutic profile. nih.gov These applications highlight the versatility of CMIC in applying the prodrug concept to diverse antiviral scaffolds.

Regioselective and Stereoselective Synthetic Transformations

The reactions involving this compound often demonstrate a high degree of selectivity, which is critical for the synthesis of complex pharmaceutical molecules.

Regioselectivity: The synthesis of Tenofovir Disoproxil is an excellent example of a regioselective reaction. The Tenofovir molecule possesses multiple potential sites for alkylation, including the phosphonic acid hydroxyl groups, the secondary alcohol on the propyl chain, and the nitrogen atoms of the adenine (B156593) base. However, under controlled reaction conditions, alkylation with this compound occurs specifically and preferentially at the phosphonic acid hydroxyls. nih.govresearchgate.net This high degree of regioselectivity is crucial for obtaining the desired product in high yield and purity, avoiding the formation of undesired isomers.

Stereoselectivity: The synthesis of Tenofovir is inherently stereoselective, starting from a chiral precursor, (R)-9-(2-hydroxypropyl)adenine. nih.gov This specific enantiomer is essential for the drug's biological activity. The subsequent reaction steps, including the esterification with this compound, are designed to proceed without affecting this pre-existing stereocenter. Therefore, the use of CMIC is a key step within a broader stereospecific synthesis, ensuring the final prodrug retains the correct (R)-configuration required for its potent antiviral effect. nih.gov

Pharmacochemical Design and Biotransformation of Chloromethyl Isopropyl Carbonate Derived Prodrugs

Rationale for Prodrug Strategies Employing Carbonate Moieties

The primary goal of utilizing prodrugs is to overcome physicochemical and pharmacokinetic barriers that limit a drug's effectiveness. ijpcbs.comnih.govnih.govmdpi.com Prodrugs are inactive derivatives that, after administration, convert into the active parent drug within the body through enzymatic or chemical reactions. nih.govmdpi.com This strategy can enhance a drug's solubility, chemical stability, and most importantly, its ability to cross cell membranes. nih.govnih.gov

For highly polar molecules such as phosphonate (B1237965) and phosphate (B84403) nucleotide analogues, their negative charge at physiological pH severely restricts their passive diffusion across lipophilic cell membranes, leading to poor absorption and limited cellular uptake. nih.govnih.govresearchgate.net The isopropyloxycarbonyloxymethyl (POC) prodrug strategy, which utilizes chloromethyl isopropyl carbonate in its synthesis, addresses this fundamental issue. frontiersin.org

The rationale for using POC and other carbonate-based moieties includes:

Masking of Negative Charges: The POC group neutralizes the negative charge of the phosphonate or phosphate group, transforming the polar, hydrophilic drug into a more lipophilic entity. nih.govresearchgate.net This increased lipophilicity facilitates absorption and passive diffusion through cell membranes. nih.gov

Enhanced Bioavailability and Cellular Penetration: By improving membrane transit, POC prodrugs can significantly increase the oral bioavailability and intracellular concentration of the parent drug. nih.govnih.govacs.org This allows the active drug to reach its intracellular target, a crucial factor for antiviral and anticancer agents. nih.gov

Favorable Byproducts: Upon cleavage within the body, POC moieties break down into isopropyl alcohol and carbon dioxide. nih.gov These byproducts are generally considered less problematic compared to those from other prodrug groups, such as the pivaloyloxymethyl (POM) moiety, which releases pivalic acid and can potentially impact carnitine levels. nih.gov

This approach has been successfully implemented in clinically important drugs. For instance, Tenofovir (B777) disoproxil, a bis(POC) prodrug of the antiviral agent tenofovir, was developed to enhance its oral absorption for the treatment of HIV-1 and hepatitis B. frontiersin.orgacs.org

Table 1: Comparison of POC and POM Prodrug Moieties

| Feature | Isopropyloxycarbonyloxymethyl (POC) | Pivaloyloxymethyl (POM) |

|---|---|---|

| Parent Reagent | This compound | Chloromethyl pivalate |

| Purpose | Masks negative charges to increase lipophilicity and cell permeation. nih.govresearchgate.net | Masks negative charges to increase lipophilicity and cell permeation. nih.gov |

| Cleavage Byproducts | Isopropyl alcohol, Carbon dioxide, Formaldehyde. nih.govnih.gov | Pivalic acid, Formaldehyde. nih.gov |

| Potential Concerns | Lower chemical stability compared to POM analogues. nih.gov | Pivalic acid release may interfere with fatty acid metabolism and carnitine levels. nih.gov |

| Clinical Example | Tenofovir Disoproxil. frontiersin.orgacs.org | Adefovir Dipivoxil. acs.org |

Bioconversion Mechanisms of Isopropyloxycarbonyloxymethyl (POC) Prodrugs

The conversion of a POC prodrug to its active parent form is a critical process that determines its pharmacokinetic and pharmacodynamic profile. This bioconversion occurs through a combination of enzymatic and non-enzymatic pathways.

The primary mechanism for the activation of POC prodrugs is enzymatic hydrolysis mediated by widely distributed esterase enzymes. nih.govacs.org Esterases are a class of hydrolase enzymes found in high concentrations in various biological matrices, including plasma, the liver, and the intestine, making them ideal for activating ester-based prodrugs. researchgate.netresearchgate.net

The bioactivation is a two-step process:

Esterase-Mediated Cleavage: Nonspecific carboxylesterases recognize and hydrolyze the terminal carbonate ester bond of the POC moiety. nih.govacs.org This initial enzymatic action releases isopropanol (B130326).

Spontaneous Decomposition: The resulting carboxylate intermediate is highly unstable and rapidly undergoes spontaneous chemical decomposition. This step involves the release of carbon dioxide and formaldehyde, ultimately liberating the active phosphonate or phosphate drug. nih.govnih.gov For bis-POC prodrugs, this process occurs twice to fully release the parent compound. acs.org

Studies conducted in vitro using human plasma, liver homogenates, and Caco-2 cell homogenates have confirmed that the degradation of these prodrugs is significantly faster in the presence of these biological matrices compared to simple buffer solutions. nih.gov The inclusion of esterase inhibitors, such as paraoxon, has been shown to significantly slow down this degradation, confirming the central role of these enzymes in the bioconversion process. nih.gov

In addition to enzymatic action, POC prodrugs can also undergo non-enzymatic chemical hydrolysis. The stability of the carbonate ester linkage is pH-dependent, and degradation can occur in aqueous environments. nih.govnih.gov Research has indicated that POC-based compounds may exhibit lower chemical stability compared to their POM counterparts, a factor that must be considered during formulation and storage. nih.gov However, this relative instability can also be advantageous, for example, in the synthesis of the parent phosphonates from POC-protected intermediates. nih.gov The degradation kinetics in solution are influenced by factors such as pH and temperature, with hydrolysis being the primary non-enzymatic pathway. nih.govnih.gov

Impact of POC Moieties on Drug Permeability and Cellular Uptake

A key advantage of the POC prodrug strategy is its profound impact on drug permeability and cellular uptake. nih.govnih.gov As previously noted, parent drugs like tenofovir are negatively charged at physiological pH, which severely limits their ability to pass through the lipid bilayers of cell membranes via passive diffusion. researchgate.net

This enhanced permeability leads to:

Increased Oral Bioavailability: Better absorption from the gastrointestinal tract. nih.gov

Enhanced Cellular Uptake: Higher concentrations of the drug can be achieved inside target cells. nih.gov

Cellular Sequestration: Once inside the cell, the POC moiety is cleaved, regenerating the charged parent drug. This charged molecule is then "trapped" within the cell, as its poor permeability prevents it from easily diffusing back out. This trapping mechanism can lead to elevated and sustained intracellular drug concentrations, enhancing therapeutic efficacy. nih.gov

Studies using Caco-2 cell monolayers, a standard in vitro model for predicting human intestinal absorption, have been instrumental in evaluating the permeability of various prodrugs. nih.govresearchgate.net However, it is important to note that while lipophilicity generally correlates with higher permeability, some highly lipophilic prodrugs can become substrates for apical efflux transporters (like P-glycoprotein), which can actively pump the compound out of the cell, thereby limiting net absorption. nih.gov

Structure-Activity Relationship (SAR) Studies of Prodrug Analogs

Structure-Activity Relationship (SAR) studies are essential for optimizing the design of prodrugs. These investigations involve synthesizing and evaluating a series of related compounds to determine how modifications to the promoiety affect stability, conversion rates, and ultimately, biological activity. mdpi.com

In the context of POC-derived prodrugs, SAR studies have compared their performance against other prodrug strategies:

POC vs. POM: An early study comparing POC and POM derivatives of acyclic nucleosides found that the POC prodrug demonstrated significantly increased potency against HIV-1 in cell-based assays and had a longer serum half-life than the corresponding POM compound. nih.gov This finding was crucial in selecting the POC strategy for further development.

POC vs. Phosphoramidates: In a comparison of prodrugs for PMPA (a phosphonate nucleotide analogue), a phenyl phosphoramidate (B1195095) derivative displayed 10-fold greater activity than the corresponding POC prodrug. nih.govresearchgate.net This highlights that the optimal prodrug strategy can be highly dependent on the specific parent drug and therapeutic target.

Optimization of POC Analogs: Research has also focused on optimizing the structure of the carbonate moiety itself. For example, efforts to improve upon the initial tris-POC-2-PMPA prodrug led to the investigation and synthesis of other derivatives, such as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) esters, in the search for a better balance of stability, conversion, and safety. frontiersin.org

These studies underscore the complexity of prodrug design. The ideal promoiety must strike a delicate balance between chemical stability, efficient enzymatic conversion, and minimal off-target effects from its byproducts. frontiersin.org

Table 2: Summary of Selected SAR Findings for Acyclic Nucleoside Phosphonate Prodrugs

| Prodrug Approach | Parent Drug | Key Finding | Reference |

|---|---|---|---|

| POC vs. POM | Acyclic Nucleoside | The POC derivative showed significantly increased potency against HIV-1 and a longer serum half-life compared to the POM derivative. | nih.gov |

| cycloSal | PMEA | Imparted only a 1- to 2-fold improvement in cell activity relative to the free phosphonic acid. | nih.gov |

| Phenyl Phosphoramidate vs. POC | PMPA | The phenyl phosphoramidate analogue displayed 10-fold greater activity than the corresponding POC prodrug. | nih.govresearchgate.net |

| Tris-POC-2-PMPA | 2-PMPA | Showed encouraging results that stimulated further investigation into optimized prodrugs like ODOL derivatives. | frontiersin.org |

Pharmacokinetic Investigations of Prodrug Activation and Release

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). The use of a prodrug strategy, such as POC modification, fundamentally alters the PK profile compared to the administration of the parent drug alone. numberanalytics.comresearchgate.net

Key pharmacokinetic considerations for POC prodrugs include:

Absorption: The increased lipophilicity of the POC prodrug enhances oral absorption. The prodrug is designed to remain intact through the gastrointestinal tract to the site of absorption. researchgate.net

Distribution and Metabolism: Following absorption into the bloodstream, the prodrug is distributed to various tissues. The conversion to the active drug is initiated by esterases in the plasma, liver, and other tissues. acs.orgresearchgate.net The rate of this conversion is a critical PK parameter. A rapid conversion might lead to high peak plasma concentrations of the active drug, while a slower, more sustained conversion can result in a prolonged therapeutic effect. d-nb.info

Sustained Release: The two-step activation of the prodrug (enzymatic cleavage followed by spontaneous decomposition) can effectively create a sustained-release system. researchgate.netd-nb.info For example, studies have shown that POC prodrugs can have a longer serum half-life than their POM counterparts, contributing to a more durable therapeutic effect. nih.gov

Pharmacokinetic studies are crucial for determining the appropriate dosing regimen. By investigating the plasma concentrations of both the inactive prodrug and the active metabolite over time, researchers can understand the efficiency of the bioconversion process in vivo and ensure that therapeutic concentrations of the active drug are achieved and maintained at the target site. numberanalytics.comnih.gov

Development of Novel Prodrug Scaffolds

The design of effective drug delivery systems is a cornerstone of modern pharmaceutical science, aiming to enhance the therapeutic efficacy of molecules by overcoming inherent physicochemical and pharmacokinetic barriers. A prominent strategy in this field is the development of prodrugs, which are inactive bioreversible derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active pharmacological agent. nih.gov this compound (CMIC) is a key chemical intermediate used in the synthesis of specific promoieties for creating such prodrugs. cscpl.com

The utility of CMIC in prodrug design lies in its ability to introduce an (isopropyloxycarbonyl)oxymethyl group. This group is a type of acyloxyalkyl moiety that can be attached to a functional group on a parent drug, such as a phosphate, carboxyl, or hydroxyl group. The resulting carbonate linkage effectively masks the polarity of the parent drug, thereby increasing its lipophilicity and capacity for passive diffusion across biological membranes like the gastrointestinal tract. ijpcbs.com The biotransformation of these prodrugs is typically mediated by ubiquitous esterase enzymes in the body, which hydrolyze the carbonate ester bond to release the active drug. ijpcbs.com

A primary example of a successful prodrug scaffold derived from this chemical strategy is Tenofovir disoproxil. Tenofovir, an antiviral agent, has low oral bioavailability due to the presence of a negatively charged phosphonate group at physiological pH. To overcome this, two (isopropyloxycarbonyl)oxymethyl groups are attached to the phosphonate moiety, yielding Tenofovir disoproxil fumarate (B1241708) (TDF). google.com This chemical modification neutralizes the charge, enhances lipophilicity, and facilitates oral absorption. Following absorption, cellular esterases cleave the two promoieties, releasing the active Tenofovir inside the target cells. biosynth.com

| Parent Drug | Prodrug | Promoiety | Therapeutic Application |

| Tenofovir | Tenofovir Disoproxil | (Isopropyloxycarbonyl)oxymethyl | Antiviral (HIV, Hepatitis B) cscpl.comwho.int |

Research has expanded the application of carbonate-based linkers, similar to the one derived from CMIC, to develop novel prodrug scaffolds for other therapeutic areas. These new designs leverage the same principle of enzymatic activation while targeting different molecules and diseases.

One area of development is in antibacterial agents. Researchers have designed and synthesized a series of carbonate-linked halogenated phenazine (B1670421) (HP)-quinone prodrugs. nih.gov In this scaffold, a carbonate linker attaches a quinone trigger to a potent HP antibacterial agent. The design aims to target the reductive cytoplasm of bacteria for bioactivation and subsequent release of the HP "warhead." This approach not only improves the water-solubility of the parent HP molecule but also provides a targeted release mechanism within bacterial communities, including biofilms. nih.gov

Another innovative application involves the development of prodrugs for novel Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are targets for treating conditions like chronic neuropathy and hyperlipidemia. mdpi.com For the potent PPARα agonist A190, which has poor solubility and permeability, researchers synthesized several ester and carbonate prodrugs to improve its oral delivery. Among these was a cyclic carbonate prodrug (A190-PD-60). The rationale was to mask the drug's free benzoic acid group, thereby increasing its hydrophobicity and suitability for microemulsion formulations. Pharmacokinetic evaluations in rats showed that a microemulsion of the carbonate prodrug led to a 5.9-fold increase in relative oral bioavailability compared to a simple dispersion of the prodrug. mdpi.com This demonstrates the successful application of a carbonate prodrug strategy to enhance the oral pharmacokinetics of a novel therapeutic agent.

| Parent Drug Class | Prodrug Scaffold Type | Target/Disease | Key Research Finding |

| Halogenated Phenazines (HPs) | Carbonate-linked HP-quinone | Antibacterial (e.g., MRSA) | Dramatically improved water-solubility and demonstrated potent antibacterial activity following reductive release of the active drug. nih.gov |

| PPARα Agonist (A190) | Cyclic Carbonate | Neuropathy, Hyperlipidemia | A microemulsion of the carbonate prodrug significantly increased oral bioavailability (5.9-fold) in preclinical models. mdpi.com |

The continued exploration of carbonate-based linkers, facilitated by reagents like this compound, highlights a versatile and powerful platform in medicinal chemistry. By adapting this fundamental scaffold, researchers can address the unique delivery challenges of diverse therapeutic molecules, paving the way for the development of more effective and targeted medicines.

Toxicological Profile and Safety Assessments in Research

Genotoxic and Mutagenic Potential Investigations

Concerns regarding the mutagenicity of chloromethyl isopropyl carbonate have been raised by regulatory bodies such as the European Medicines Agency (EMA). who.int The World Health Organization (WHO) Prequalification Unit–Medicines Assessment team (PQT/MED) currently treats this impurity as a likely mutagenic compound. who.int This classification necessitates stringent control of its levels in pharmaceutical products. who.int

In vitro studies have shown that this compound can induce mutagenic effects in bacterial cultures. scbt.com However, it is important to note that these findings have not been consistently replicated in all test systems, and further research is needed to fully characterize its genotoxic profile. scbt.com The Ames test, a widely used method to assess the mutagenic potential of chemical compounds using bacteria, is a relevant assay for such investigations. biotoxicity.comyoutube.com A positive Ames test can indicate that a chemical is a mutagen and may, therefore, have carcinogenic properties. youtube.com

Some studies have reported mixed results for similar compounds in in vitro genotoxicity assays, highlighting the complexity of interpreting these findings. nih.gov For instance, some chemicals show positive results in assays like the mouse lymphoma forward mutation assay while being negative in the Ames test. nih.gov The genotoxic potential of a substance can be influenced by various factors, including the test system used and the presence of impurities. nih.gov

Identification and Quantitative Analysis of this compound as a Process Impurity

This compound is known to be a process-related impurity in the synthesis of certain APIs, such as Tenofovir (B777) Disoproxil Fumarate (B1241708). who.int It is typically introduced during the final stages of synthesis, and residual amounts can carry over into the final drug substance. who.int

The identification and quantification of CMIC as an impurity are critical for ensuring the safety and quality of pharmaceutical products. A common analytical technique for this purpose is Headspace Gas Chromatography (HSGC). ijpronline.com One validated HSGC method utilizes a DB-624 capillary column with a flame ionization detector (FID) for the determination of residual solvents and CMIC in Tenofovir Disoproxil Orotate. ijpronline.com In this method, nitrogen is used as the carrier gas. ijpronline.com The diluent is typically a mixture of N-methyl-2-pyrrolidone and water. ijpronline.com This method has demonstrated good resolution and sensitivity for detecting CMIC alongside other residual solvents. ijpronline.com

The retention time for this compound in a specific GC method was observed to be 29.33 minutes, which allowed for its separation from other volatile impurities. ijpronline.com The method was validated according to International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control purposes. ijpronline.com

Risk Assessment Methodologies for Residual this compound in Active Pharmaceutical Ingredients (APIs)

The presence of potentially mutagenic impurities like this compound in APIs necessitates a thorough risk assessment. Regulatory guidelines, such as those from the ICH, provide a framework for controlling such impurities. The principle is to ensure that all residual solvents and impurities are removed to the extent possible to meet product specifications and good manufacturing practices. europa.eu

For impurities with known or suspected mutagenic potential, a key aspect of the risk assessment is to establish a permitted daily exposure (PDE). This value represents a dose at which the substance is not expected to pose an unacceptable risk of toxicity. Solvents and impurities are often categorized into classes based on their toxicity. Class 1 solvents, which are known to cause unacceptable toxicities, should generally be avoided. europa.eu Less toxic substances (Class 2 and 3) have established PDE values that guide the acceptable limits in pharmaceutical products. europa.eu

Given that the WHO is treating CMIC as a likely mutagenic compound, manufacturers of APIs where CMIC is a potential impurity are required to lower the limit for this substance. who.int This proactive approach is crucial for patient safety, even as the medicines containing these APIs remain essential for treating serious diseases. who.int The risk assessment for CMIC involves evaluating its potential to be transferred to the final API and setting stringent limits to minimize any potential hazard. srce.hr

Environmental Ecotoxicity and Biodegradation Studies

Key ecotoxicity data includes:

Rainbow Trout (Oncorhynchus mykiss): The 96-hour lethal concentration (LC50) is 13 mg/L, indicating moderate toxicity. scbt.com

Daphnia Magna: The 48-hour effective concentration (EC50) is 9.8 mg/L, indicating high toxicity. scbt.com

Green Alga (Scenedesmus subspicatus): The 72-hour effective concentration (EC50) is 3.7 mg/L, also indicating high toxicity. scbt.com

These findings have led to its classification as dangerous for the environment, with risk phrases indicating it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.comguidechem.com

Regarding its persistence, this compound is not considered to be readily biodegradable. scbt.com One study reported 57% biodegradation after 28 days, which does not meet the criteria for ready biodegradability. scbt.com The limited biodegradability, coupled with its aquatic toxicity, underscores the importance of preventing its release into the environment. scbt.combohrium.com Proper disposal methods, such as incineration in a chemical incinerator, are recommended for surplus and non-recyclable solutions of this material. capotchem.com

Computational Chemistry and Spectroscopic Characterization of Chloromethyl Isopropyl Carbonate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the three-dimensional structure and electronic properties of molecules like chloromethyl isopropyl carbonate. These computational methods provide insights into various molecular descriptors that are difficult or impossible to measure experimentally. unipd.it

Calculated molecular properties offer a quantitative description of the molecule's characteristics. For instance, the molecular weight is determined from the chemical formula, C₅H₉ClO₃. chemscene.com The topological polar surface area (TPSA) is a descriptor that correlates with a molecule's transport properties. The number of rotatable bonds gives an indication of the molecule's conformational flexibility. Other key descriptors include the count of hydrogen bond acceptors and the octanol-water partition coefficient (XLogP3-AA), which is a measure of the molecule's lipophilicity. nih.govguidechem.com

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉ClO₃ | nih.gov |

| Molecular Weight | 152.57 g/mol | nih.gov |

| Exact Mass | 152.0240218 Da | nih.gov |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | nih.gov |

| XLogP3-AA | 2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | guidechem.com |

These computed descriptors, derived from quantum chemical calculations, are fundamental in understanding the physicochemical profile of this compound.

Spectroscopic Signatures and Their Elucidation

Spectroscopic methods are essential for the structural confirmation and characterization of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the expected signals are a singlet for the two protons of the chloromethyl group (ClCH₂O), a septet for the single proton of the isopropyl group (OCH), and a doublet for the six equivalent protons of the methyl groups. ichemical.comgoogle.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 5.69 | s | 2H | ClCH₂O | ichemical.comgoogle.com |

| 4.92 | sept | 1H | OCH(CH₃)₂ | ichemical.comgoogle.com |

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Data for the ¹³C NMR spectrum of this compound is available in spectral databases. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonate group and the carbon-chlorine bond. Key expected absorptions include:

A strong C=O stretching vibration for the carbonate group, typically in the region of 1750-1775 cm⁻¹.

C-O stretching vibrations, also associated with the carbonate and isopropyl ether linkages.

C-H stretching and bending vibrations from the alkyl groups. docbrown.info

A C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum (~580-780 cm⁻¹). docbrown.info

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features. GC-MS (Gas Chromatography-Mass Spectrometry) data is available for this compound, confirming its molecular weight and providing a fragmentation pattern that can be used for identification. nih.govspectrabase.com

Prediction of Reactivity and Stability through Molecular Modeling

Molecular modeling is a valuable tool for predicting the chemical reactivity and stability of this compound. unipd.it By mapping the electron distribution and electrostatic potential, computational models can identify reactive sites within the molecule.

The structure of this compound contains several features that dictate its reactivity. The chloromethyl group (-CH₂Cl) is a key reactive site. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in its primary application as an intermediate in organic synthesis, for example, in the production of the antiviral drug Tenofovir (B777), where it reacts with a nucleophile. nbinno.comchemicalbook.comgoogle.com

Molecular modeling can quantify the partial charges on each atom, confirming the electrophilic nature of the carbon in the chloromethyl group and the nucleophilic character of the oxygen atoms in the carbonate group. These calculations help in predicting the most likely pathways for chemical reactions.

Furthermore, molecular modeling can be used to assess the stability of the molecule. nih.gov The calculations can predict bond dissociation energies, indicating which bonds are most likely to break under thermal or photochemical conditions. For instance, the C-Cl bond is relatively weak and susceptible to cleavage. The stability of this compound is also influenced by its environment; it is known to be reactive towards strong acids and bases. scbt.com Computational models can simulate the interaction of the molecule with acids or bases to predict decomposition pathways and products. By understanding the conformational energetics and potential energy surface, the stability of different conformers and the barriers to rotation around single bonds can be evaluated. unipd.it

Future Perspectives and Advanced Research Avenues

Integration with Advanced Catalysis and Flow Chemistry

The synthesis of chloromethyl isopropyl carbonate is an area ripe for innovation through the adoption of advanced catalytic methods and continuous flow chemistry. Traditional batch production methods often involve challenges related to reaction control, safety, and scalability. google.com Flow chemistry, with its characteristic small reactor volumes and high surface-area-to-volume ratios, offers precise control over reaction parameters such as temperature and pressure, leading to improved yields and safety, particularly for potentially hazardous reactions. nbinno.comscielo.br

Several synthesis routes for CMIC have been described, including the reaction of isopropyl chloroformate with paraformaldehyde in the presence of a catalyst, and the reaction of dimethyl carbonate with chlorine followed by reaction with isopropanol (B130326). chemicalbook.com Research into novel catalysts, such as alkyl imidazole (B134444) ionic liquids, has shown promise in improving the efficiency of reactions involving the synthesis of CMIC from isopropyl chloroformate and paraformaldehyde. google.com These catalysts can lead to higher yields and cleaner processes, aligning with the principles of green chemistry. google.com

Furthermore, the integration of these advanced catalytic systems with continuous flow reactors presents a significant opportunity. nbinno.com Patents have described methods for the continuous production of chloromethyl carbonate compounds, highlighting the industrial applicability of this approach. google.com This integration can lead to more efficient, safer, and cost-effective manufacturing processes for CMIC, making it a more accessible reagent for a wider range of applications. google.comgoogle.com Some companies in the fine chemicals and pharmaceutical intermediates sector are already highlighting their capabilities in continuous flow technology for high-risk reactions, which could be applied to the synthesis and use of CMIC. nbinno.comnbinno.com

Targeted Delivery Systems Utilizing Carbonate Linkages

This compound is a key building block in the synthesis of prodrugs, most notably the antiviral medication Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF). biosynth.comcscpl.com In this context, CMIC facilitates the introduction of lipophilic groups to the parent drug, which can enhance its bioavailability. The resulting carbonate linkage is designed to be cleaved in the body, releasing the active pharmaceutical ingredient. biosynth.com This fundamental application underscores the potential of CMIC in the development of sophisticated drug delivery systems.

The concept of using cleavable linkers is central to the design of targeted drug delivery systems like antibody-drug conjugates (ADCs). medchemexpress.comresearchgate.net These systems consist of a potent cytotoxic agent linked to an antibody that specifically targets cancer cells. The linker's stability in circulation and its subsequent cleavage at the target site are critical for the efficacy and safety of the ADC. jst.go.jpnih.gov

While carbonate linkers have been explored in this field, they have sometimes been associated with insufficient stability. researchgate.netjst.go.jpnih.gov However, research continues to refine linker chemistry, and the reactivity of the chloromethyl group in CMIC makes it a versatile tool for creating various types of linkages. The development of novel linkers that offer a balance of stability and controlled cleavage is an active area of research. jst.go.jpnih.gov Studies comparing different linker types have shown that carbamates, for instance, can offer greater stability than carbonates in certain contexts. nih.gov The strategic use of carbonate moieties, potentially in combination with other chemical functionalities, could lead to linkers with tailored release profiles for specific therapeutic applications. jst.go.jpnih.gov As our understanding of the tumor microenvironment and cellular uptake mechanisms grows, the demand for a diverse toolbox of chemical linkers, for which CMIC can be a precursor, is expected to increase. rsc.orgmdpi.comnih.gov

Broadening Applications in Diverse Chemical Fields

Beyond its established roles, the unique reactivity of this compound opens doors to a variety of other chemical sectors. guidechem.comnbinno.com Its ability to act as a protecting group in organic synthesis and as a chloromethylating agent makes it a valuable reagent in the synthesis of complex molecules. guidechem.comnbinno.com

The applications for CMIC and its analogues are expanding into the following areas:

Agrochemicals: It is a key intermediate in the production of carbamates, which are a class of compounds used as insecticides, herbicides, and fungicides. nbinno.com The development of new and more effective crop protection agents could be facilitated by the use of CMIC.

Polymers and Coatings: The reactive nature of CMIC makes it a candidate for use in the polymer industry. nbinno.comanshulchemicals.com A structurally similar compound, 1-chloroethyl isopropyl carbonate, is used in the research and development of novel monomers and resins. anshulchemicals.com CMIC itself has been noted for its potential application as a surface modification agent for specialty polymer membranes and as a crosslinking accelerator in high-temperature resin systems. nbinno.com

Specialty Chemicals: CMIC's versatility makes it suitable for custom synthesis projects in the production of advanced molecules. nbinno.comanshulchemicals.com Its ability to introduce the isopropoxycarbonyloxymethyl group can be exploited in the synthesis of a wide range of fine and specialty chemicals. guidechem.com

The growing demand for advanced chemical compounds in various industries is expected to drive the market for versatile intermediates like this compound. nbinno.com Ongoing research and development are likely to uncover new applications and further solidify its position as a valuable building block in modern chemical synthesis. nbinno.com

常见问题

Basic Research Questions

Q. What are the critical physical and chemical properties of chloromethyl isopropyl carbonate, and how do they influence experimental design?

- Answer: Key properties include a boiling point of 147.463°C, density of 1.15 g/cm³, and molecular formula C₅H₉ClO₃ . These properties dictate storage conditions (e.g., refrigeration to prevent volatilization) and reaction setups (e.g., reflux systems for high-temperature reactions). The compound’s sensitivity to hydrolysis due to the carbonate ester group necessitates anhydrous conditions and inert atmospheres during synthesis .

Q. What synthetic methodologies are recommended for laboratory-scale preparation of this compound?

- Answer: A continuous flow reactor method described in patent literature involves reacting chloromethyl chloroformate with isopropanol under controlled vacuum to remove HCl byproducts, improving yield and reducing side reactions . For batch synthesis, stoichiometric optimization (e.g., 1:1 molar ratio of reactants) and in-line condensation of isopropanol/HCl mixtures are critical to minimize impurities . Post-synthesis purification via fractional distillation is recommended due to the compound’s moderate boiling point .

Q. How should researchers safely handle this compound in laboratory settings?

- Answer: Use fume hoods to avoid inhalation of vapors (flash point: 49.9°C) . Personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons is mandatory. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Stability tests under varying pH and temperature conditions are advised to assess decomposition risks .

Advanced Research Questions

Q. How can chlorine isotope ratio analysis (δ³⁷Cl) be applied to track the environmental fate of this compound?

- Answer: Stable chlorine isotope ratios (³⁷Cl/³⁵Cl) measured via CH₃Cl-CF-IRMS can distinguish between anthropogenic and natural sources of chlorinated compounds . For biodegradation studies, isotopic fractionation during microbial degradation (e.g., ε₃₇Cl values) provides kinetic insights. QA/QC protocols require concurrent analysis of reference materials (e.g., USGS perchlorate standards) and seawater chloride controls to validate instrument precision .

Q. What strategies resolve contradictions in reactivity data for this compound under varying solvent systems?

- Answer: Contradictions often arise from solvent polarity effects on nucleophilic substitution reactions. Systematic kinetic studies using polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (e.g., toluene) can clarify mechanistic pathways. Statistical tools like ANOVA should compare reaction rates, while spectroscopic monitoring (e.g., in-situ FTIR) tracks intermediate formation .

Q. How can researchers differentiate between competing synthesis pathways using spectroscopic characterization?

- Answer: Advanced NMR techniques (¹H, ¹³C, DEPT-135) identify structural fingerprints:

- Carbonate carbonyl signal: ~155 ppm in ¹³C NMR.

- Chloromethyl group: ~4.3 ppm (¹H) and ~45 ppm (¹³C) .

Mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks (m/z 153.02 for [M+H]⁺). Discrepancies in spectral data may indicate residual isopropanol or HCl adducts, requiring iterative purification .

Q. What experimental designs are optimal for studying the compound’s stability in pharmaceutical intermediates?

- Answer: Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) evaluates degradation products. HPLC-MS monitors hydrolytic byproducts (e.g., isopropyl alcohol and chloromethyl carbonic acid). For photostability, expose samples to UV-Vis light (ICH Q1B) and analyze using hyphenated techniques like LC-UV-MS .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。